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Abstract

Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in
medicinal chemistry and organic synthesis. This document provides a comprehensive overview
of its physical and chemical properties, drawing from available data and predictive models. It
includes a summary of its core characteristics, predicted spectral data, a plausible synthetic
pathway, and an exploration of its potential biological activities based on related compounds.
This guide is intended to serve as a foundational resource for researchers engaged in the
study and application of azepanone derivatives.

Core Physical and Chemical Properties

Azepan-3-one, with the chemical formula CeH11NO, is a cyclic ketone incorporating a seven-
membered azepane ring.[1] While specific experimental data for some of its physical properties
are not readily available in the public domain, its fundamental characteristics can be
summarized and predicted based on its structure.

Table 1: Physical and Chemical Properties of Azepan-3-one
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Property Value Source
IUPAC Name azepan-3-one PubChem[1]
CAS Number 171257-01-5 PubChem[1]
Molecular Formula CeH11NO PubChem[1]
Molecular Weight 113.16 g/mol PubChem[1]
Topological Polar Surface Area  29.1 A2 PubChem[1]
Predicted XLogP3 0.1 PubChem[1]
Predicted Boiling Point ~180-220 °C Predicted
Predicted Melting Point Not readily predictable Predicted

) N Soluble in water and polar )
Predicted Solubility ] Predicted
organic solvents

Solubility Profile: Based on its structure, which includes a polar ketone group and a secondary
amine, Azepan-3-one is predicted to be soluble in water and other polar organic solvents such
as ethanol, methanol, and dimethyl sulfoxide (DMSOQ). Its solubility is expected to decrease in
nonpolar solvents like hexane.

Spectral Data (Predicted)

Detailed experimental spectral data for Azepan-3-one is not widely published. However, based
on its chemical structure, the following spectral characteristics can be predicted.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of Azepan-3-one is expected to show a series of multiplets in the
upfield region corresponding to the methylene protons of the azepane ring. The presence of the
carbonyl group at the 3-position will deshield the adjacent protons.

Table 2: Predicted *H NMR Chemical Shifts for Azepan-3-one
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Predicted Chemical Shift

Proton Multiplicity
(ppm)

H2 ~3.0-3.2 t

H4 ~2.5-2.7 t

H5, H6, H7 ~1.7-2.0 m

NH ~2.0 - 4.0 (broad) s (broad)

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon

and several signals in the aliphatic region for the ring carbons.

Table 3: Predicted 13C NMR Chemical Shifts for Azepan-3-one

Carbon Predicted Chemical Shift (ppm)
C=0 (C3) ~205 - 220

Cc2 ~50 - 60

C4 ~40 - 50

C5, C6, C7 ~20-40

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Azepan-3-one is expected to exhibit characteristic absorption bands for the

carbonyl and amine functional groups.

Table 4: Predicted IR Absorption Frequencies for Azepan-3-one
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

N-H Stretch 3300 - 3500 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium to Strong
C=0 Stretch (ketone) 1700 - 1725 Strong

N-H Bend 1550 - 1650 Medium

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of Azepan-3-one is expected to show a molecular ion
peak [M]* at m/z = 113. Common fragmentation patterns for cyclic ketones and amines would
likely involve alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Table 5: Predicted Mass Spectrometry Fragmentation for Azepan-3-one

m/z Possible Fragment

113 [CeH11NO]J* (Molecular lon)
85 [M - COJ*

84 [M - CHaNH]*

70 [M - C2HsN]*

56 [C3H4O]* or [C3HeN]*

43 [C2HsN]*

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Azepan-3-one is not readily
available in the literature. However, a plausible synthetic route can be devised based on
established methods for the synthesis of cyclic ketones and azepane derivatives, such as the
Dieckmann condensation or ring-closing metathesis. A potential retro-synthetic analysis is

outlined below.
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Retrosynthetic Analysis of Azepan-3-one

Acylation N-protected
4-aminobutanoic acid derivative

Dieckmann ~N f
Condensation N-protected
Azepan-3-one . : .
6-amino-4-oxohexanoic acid esterj +

Alkylation [Succinic anhydride derivativa

Click to download full resolution via product page
Caption: Retrosynthetic analysis for Azepan-3-one.

A potential forward synthesis could involve the protection of a suitable amino acid, followed by
chain extension and subsequent intramolecular cyclization.

General Experimental Protocol for Dieckmann
Condensation

The following is a generalized protocol that could be adapted for the synthesis of Azepan-3-

one.
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Workflow for Azepan-3-one Synthesis via Dieckmann Condensation

Start: N-protected amino ester

1. Chain Elongation:
React with a suitable C3 synthon

'

2. Cyclization:
Treat with a strong base (e.g., NaH, NaOEt)

'

3. Hydrolysis & Decarboxylation:
Acidic workup and heating

'

4. Deprotection:
Remove the N-protecting group

End: Azepan-3-one

Click to download full resolution via product page
Caption: Synthetic workflow for Azepan-3-one.
Methodology:

» Protection: The secondary amine of a suitable starting material, such as an N-substituted 4-
aminobutanoic acid ester, is protected with a standard protecting group (e.g., Boc, Cbz).

» Chain Elongation: The protected amino ester is then reacted with a suitable three-carbon
electrophile to introduce the remaining atoms of the azepane ring.
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o Dieckmann Condensation: The resulting diester is subjected to an intramolecular Dieckmann
condensation using a strong base (e.g., sodium hydride or sodium ethoxide) to form the
seven-membered ring with a 3-keto ester functionality.

o Hydrolysis and Decarboxylation: The [3-keto ester is then hydrolyzed and decarboxylated
under acidic conditions to yield the N-protected Azepan-3-one.

o Deprotection: Finally, the nitrogen protecting group is removed under appropriate conditions
to afford the target molecule, Azepan-3-one.

« Purification: The final product would be purified using standard techniques such as column
chromatography or distillation.

Potential Biological Activities and Signaling
Pathways

While there is no specific data on the biological activity of Azepan-3-one, the broader class of
azepanone and azetidinone derivatives has been investigated for various pharmacological
properties. These studies suggest that Azepan-3-one could serve as a scaffold for the
development of novel therapeutic agents.

Potential Biological Targets:

» Enzyme Inhibition: Azepanone-based compounds have been explored as inhibitors of
enzymes such as cathepsin K.[2]

» Antimicrobial Activity: The azetidinone (B-lactam) ring system is a well-known
pharmacophore in antibiotics. While Azepan-3-one is not a -lactam, related heterocyclic
ketones have demonstrated antimicrobial properties.

» Anti-inflammatory and Anti-ulcer Activity: Some azaflavanone derivatives, which contain a
heterocyclic ketone motif, have shown significant anti-inflammatory and anti-ulcer activities.

[3]

o Central Nervous System (CNS) Activity: Azetidinone derivatives have been investigated for
various CNS activities, including anticonvulsant and antidepressant effects.[4]
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Potential Biological Activities of Azepan-3-one Derivatives
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Caption: Potential therapeutic applications of Azepan-3-one.

Conclusion

Azepan-3-one is a heterocyclic compound with significant potential for applications in synthetic
and medicinal chemistry. While a complete experimental dataset for its physical and chemical
properties is not yet available, this guide provides a thorough overview based on existing data
for related structures and predictive modeling. The outlined synthetic strategies and potential
biological activities offer a starting point for further research and development of novel Azepan-
3-one derivatives. Further experimental validation of the predicted properties is warranted to
fully elucidate the chemical and biological profile of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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